![molecular formula C22H17NO5 B11477712 6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11477712.png)
6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one
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Overview
Description
6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is a complex organic compound with a unique structure that includes a methoxy group, a benzodioxole ring, and a cyclopenta-furo-quinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The cyclopenta-furo-quinoline system is then constructed through a series of condensation and cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, leading to simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,3-benzodioxole-5-carbaldehyde
- 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H17NO5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
10-(7-methoxy-1,3-benzodioxol-5-yl)-13-oxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),7,9,11(15)-pentaen-12-one |
InChI |
InChI=1S/C22H17NO5/c1-25-16-7-12(8-17-21(16)28-10-27-17)18-14-6-5-11-3-2-4-13(11)20(14)23-15-9-26-22(24)19(15)18/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
BGODNRKWKVEJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C4C=CC5=C(C4=NC6=C3C(=O)OC6)CCC5 |
Origin of Product |
United States |
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